Tafluprost

Description

Properties

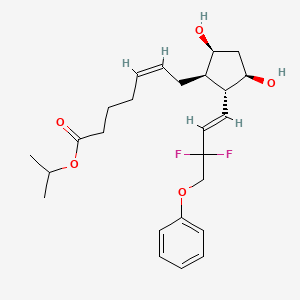

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNODXPBBALQOF-VEJSHDCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021504 | |

| Record name | Tafluprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tafluprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

100°C | |

| Record name | Tafluprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, 5.28e-03 g/L | |

| Record name | Tafluprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafluprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

209860-87-7 | |

| Record name | Tafluprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209860-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafluprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209860877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafluprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafluprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylethyl (5Z)-7-{(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4- phenoxy-1- butenyl]-3,5-dihydroxycyclopentyl}-5-heptenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tafluprost | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6WQ6T7G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tafluprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tafluprost's Mechanism of Action in Enhancing Uveoscleral Outflow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost, a synthetic analog of prostaglandin F2α, is a potent ocular hypotensive agent widely prescribed for the management of open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves a significant reduction in intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's effects on the uveoscleral outflow pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

This compound is an isopropyl ester prodrug that, upon topical administration to the eye, readily penetrates the cornea.[1][3] In the cornea, it is hydrolyzed by esterases to its biologically active form, this compound acid.[1][3] this compound acid is a highly selective and potent agonist of the prostaglandin F receptor (FP receptor), exhibiting a significantly greater binding affinity than the active forms of other prostaglandin analogs such as latanoprost.[1][3]

Core Mechanism: FP Receptor Activation and Extracellular Matrix Remodeling

The cornerstone of this compound's action lies in its interaction with FP receptors located on ciliary muscle cells.[4][5] The binding of this compound acid to these G-protein coupled receptors initiates a cascade of intracellular signaling events that culminate in the remodeling of the extracellular matrix (ECM) within the ciliary muscle.[6][7] This remodeling process reduces the hydraulic resistance of the interstitial spaces between the ciliary muscle bundles, thereby facilitating the drainage of aqueous humor through the uveoscleral pathway.[8]

Signaling Pathway

The activation of the FP receptor by this compound acid is primarily coupled to the Gq/11 class of G-proteins. This initiates a signaling cascade that leads to the upregulation and activation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components.[9][10]

The key steps in this signaling pathway are:

-

Receptor Binding and G-protein Activation: this compound acid binds to the FP receptor on the surface of ciliary muscle cells. This induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Protein Kinase C Activation: DAG, along with intracellular calcium mobilized by IP3, activates Protein Kinase C (PKC), with studies pointing to the involvement of the PKCε isoform.[11]

-

MAP Kinase Cascade Activation: Activated PKC subsequently phosphorylates and activates components of the mitogen-activated protein (MAP) kinase pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12]

-

Upregulation of MMPs: The activation of the ERK1/2 pathway leads to the increased transcription and translation of several MMP genes, including MMP-1, MMP-2, MMP-3, and MMP-9.[13][14]

-

Extracellular Matrix Degradation: The secreted and activated MMPs degrade various components of the ECM in the ciliary muscle, such as collagens (types I, III, and IV) and proteoglycans.[15][16][17] This degradation widens the interstitial spaces within the ciliary muscle, reducing resistance to aqueous humor outflow.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics of this compound and its effects on the uveoscleral outflow pathway.

Table 1: Receptor Binding Affinity of this compound Acid

| Parameter | Value | Reference(s) |

| FP Receptor (human) | ||

| Ki | 0.4 nM | [1][3] |

| Comparison with Latanoprost Acid | ||

| Relative Affinity to FP Receptor | ~12 times higher than latanoprost acid | [3] |

Table 2: Dose-Dependent Effect of this compound on MMP and TIMP mRNA Expression in Human Non-Pigmented Ciliary Epithelial Cells (24-hour incubation)

| Treatment | MMP-1 | MMP-2 | MMP-3 | MMP-9 | MMP-17 | TIMP-1 | TIMP-2 |

| This compound (10 µM) | ↑ | ↑ | ↑ | ↑ | ↑ | ↓ | ↓ |

| This compound (100 µM) | ↑↑ | ↑↑ | ↑↑ | ↑↑ | ↑↑ | ↓↓ | ↓↓ |

| This compound (1000 µM) | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↓↓↓ | ↓↓↓ |

Source: Adapted from Yamashiro et al., 2016.[13] The number of arrows indicates the relative magnitude of change in mRNA expression.

Table 3: Effect of this compound on Aqueous Humor Dynamics in Monkeys

| Parameter | Change | Reference(s) |

| Uveoscleral Outflow | Increased by 65% (p < 0.05) | [3] |

| Total Outflow Facility | Increased by 33% (p < 0.05) | [3] |

Experimental Protocols

Measurement of Uveoscleral Outflow using Fluorescent Tracers

This protocol is a generalized method based on techniques described in the literature for animal models.[5][18][19][20]

Quantification of MMP Activity using Gelatin Zymography

This protocol provides a detailed methodology for assessing the enzymatic activity of gelatinases (e.g., MMP-2 and MMP-9).[21][22][23]

Conclusion

This compound effectively lowers intraocular pressure by enhancing uveoscleral outflow through a well-defined signaling cascade in ciliary muscle cells. Its high affinity for the FP receptor triggers a Gq/11-mediated pathway that, through the activation of PKC and ERK1/2, upregulates the expression and activity of matrix metalloproteinases. These enzymes remodel the extracellular matrix of the ciliary muscle, reducing resistance to aqueous humor drainage. This in-depth understanding of this compound's mechanism of action is crucial for the ongoing development of novel and improved therapies for glaucoma and ocular hypertension. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Extracellular Matrix of the Human Ciliary Muscle | Semantic Scholar [semanticscholar.org]

- 4. Detection of EP1 and FP receptor mRNAs in the iris-ciliary body using in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Pathogenesis of glaucoma: Extracellular matrix dysfunction in the trabecular meshwork-A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gq/11-Mediated Signaling and Hypertrophy in Mice with Cardiac-Specific Transgenic Expression of Regulator of G-Protein Signaling 2 | PLOS One [journals.plos.org]

- 10. Gq/11-induced intracellular calcium mobilization mediates Per2 acute induction in Rat-1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Human ciliary body in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bimatoprost, latanoprost, and this compound induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bimatoprost, latanoprost, and this compound induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. Latanoprost's effects on TIMP-1 and TIMP-2 expression in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. drugs.com [drugs.com]

- 20. Prostaglandin E2 Induces Matrix Metalloproteinase 9 Expression in Dendritic Cells through Two Independent Signaling Pathways Leading to Activator Protein 1 (AP-1) Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro culturing of ciliary respiratory cells—a model for studies of genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assets.bmctoday.net [assets.bmctoday.net]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

Unveiling Tafluprost: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Tafluprost, a potent fluorinated prostaglandin F2α analog. Utilized in the management of open-angle glaucoma and ocular hypertension, this compound's intricate molecular design and synthetic pathways are of significant interest to the fields of medicinal chemistry and drug development. This document will dissect its structural features, outline common synthetic strategies, and present key experimental data in a clear, structured format.

The Chemical Blueprint of this compound

This compound is a lipophilic ester prodrug that, upon topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, this compound acid.[1] The chemical identity of this compound is well-established and characterized by several key structural features that contribute to its therapeutic efficacy and unique pharmacological profile.

Systematic Name (IUPAC): propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[2]

Molecular Formula: C₂₅H₃₄F₂O₅[2]

Molecular Weight: 452.53 g/mol [3][4]

The core of the this compound molecule is a cyclopentane ring, characteristic of prostaglandins, with two hydroxyl groups and two side chains. A key modification that distinguishes this compound from natural prostaglandin F2α is the substitution of the omega side-chain with a 3,3-difluoro-4-phenoxybut-1-enyl group.[2] This fluorination is crucial for its enhanced chemical stability and potent biological activity. The carboxylic acid function of the alpha chain is esterified with an isopropyl group, a modification that increases its lipophilicity and facilitates its penetration through the cornea.[1]

| Identifier | Value | Source |

| CAS Number | 209860-87-7 | [1][2] |

| Synonyms | AFP-168, Taflotan, Zioptan, Saflutan | [1][2] |

Crafting the Molecule: The Synthesis of this compound

The synthesis of this compound is a multi-step process that requires precise stereochemical control to achieve the desired biologically active isomer. While various synthetic routes have been developed, a common and illustrative pathway often starts from a readily available chiral building block, such as the Corey lactone or a derivative thereof. This ensures the correct stereochemistry of the cyclopentane core.

A generalized synthetic approach can be visualized as the convergent synthesis of two key fragments: the "upper" alpha-chain and the "lower" omega-chain, which are then coupled to the central cyclopentane core.

Key Experimental Protocols

The following sections outline the general methodologies for the key transformations in a representative synthesis of this compound. Specific reagents, conditions, and yields can vary depending on the chosen synthetic route.

1. Preparation of the Functionalized Cyclopentane Intermediate (Core Synthesis)

-

Starting Material: A suitable chiral precursor, such as a derivative of Corey lactone diol.

-

General Procedure:

-

Protection of the hydroxyl groups of the starting material is typically achieved using silyl ethers (e.g., TBDMS) or other suitable protecting groups to prevent unwanted side reactions in subsequent steps.

-

The lactone is then reduced to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

The resulting lactol is then ready for the introduction of the alpha-chain.

-

2. Synthesis of the α-Chain and its Coupling (Wittig Reaction)

-

α-Chain Synthon: A phosphonium ylide (Wittig reagent) containing the seven-carbon chain with the Z-configured double bond is prepared.

-

General Procedure:

-

The phosphonium salt is synthesized from the corresponding alkyl halide.

-

The ylide is generated by treating the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride).

-

The functionalized cyclopentane intermediate (lactol) is then reacted with the ylide in a Wittig reaction to form the alpha-chain with the desired cis-alkene geometry.

-

3. Synthesis of the ω-Chain and its Coupling (Horner-Wadsworth-Emmons Reaction)

-

ω-Chain Synthon: A phosphonate reagent containing the difluoro-phenoxy-butyl group is synthesized.

-

General Procedure:

-

The aldehyde corresponding to the lower side chain is prepared.

-

The aldehyde on the cyclopentane intermediate (formed after the Wittig reaction and subsequent oxidation of the primary alcohol) is then reacted with the phosphonate reagent in a Horner-Wadsworth-Emmons reaction. This reaction typically favors the formation of the desired E-configured double bond.

-

4. Final Deprotection and Esterification

-

General Procedure:

-

The protecting groups on the hydroxyl functions of the cyclopentane ring are removed using appropriate deprotection conditions (e.g., a fluoride source like TBAF for silyl ethers).

-

The terminal carboxylic acid of the alpha-chain is then esterified with isopropanol under acidic conditions or using a coupling agent to yield the final product, this compound.

-

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of this compound. The following table summarizes typical (hypothetical) quantitative data for the key reactions, as would be reported in a detailed synthetic publication. Actual yields will vary based on the specific conditions and scale of the reaction.

| Reaction Step | Key Reagents | Typical Yield (%) | Purity (%) |

| Core Intermediate Formation | DIBAL-H, TBDMSCl | 85-95 | >98 |

| Wittig Reaction (α-Chain) | (4-carboxybutyl)triphenylphosphonium bromide, KHMDS | 70-85 | >95 |

| HWE Reaction (ω-Chain) | Diethyl (3,3-difluoro-4-phenoxy-2-oxobutyl)phosphonate, NaH | 65-80 | >97 |

| Final Deprotection & Esterification | TBAF, Isopropanol, H₂SO₄ | 80-90 | >99 |

This guide provides a foundational understanding of the chemical structure and synthetic strategies for this compound. For professionals in drug development and research, a thorough grasp of these principles is essential for the innovation of new prostaglandin analogs and the optimization of existing manufacturing processes.

References

The Ocular Journey of Tafluprost: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Tafluprost, a prostaglandin F2α analogue, as observed in various animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this potent ocular hypotensive agent.

Introduction: Mechanism of Action

This compound is a lipophilic isopropyl ester prodrug that readily penetrates the cornea.[1] Upon penetration, it is hydrolyzed by corneal esterases to its biologically active form, this compound acid.[1] This active metabolite is a selective agonist for the prostanoid FP receptor, a G-protein coupled receptor.[2] The binding of this compound acid to FP receptors in the ciliary muscle initiates a signaling cascade that leads to the remodeling of the extracellular matrix.[2] This process involves the upregulation of matrix metalloproteinases (MMPs), which increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure (IOP).[2][3] Studies in prostanoid receptor-deficient mice have confirmed that the IOP-lowering effect of this compound is primarily mediated through the FP receptor, with a potential minor contribution from the EP3 receptor.[4][5]

digraph "Tafluprost_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

this compound [label="this compound\n(Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"];

Cornea [label="Cornea", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

Tafluprost_Acid [label="this compound Acid\n(Active Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

FP_Receptor [label="Prostanoid FP Receptor\n(Ciliary Muscle)", fillcolor="#FBBC05", fontcolor="#202124"];

Signaling_Cascade [label="Signaling Cascade", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

MMPs [label="Upregulation of\nMatrix Metalloproteinases (MMPs)", fillcolor="#34A853", fontcolor="#FFFFFF"];

ECM_Remodeling [label="Extracellular Matrix\nRemodeling", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

Aqueous_Outflow [label="Increased Uveoscleral\nAqueous Humor Outflow", fillcolor="#EA4335", fontcolor="#FFFFFF"];

IOP_Reduction [label="Reduced Intraocular\nPressure (IOP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

this compound -> Cornea [label="Topical\nAdministration", style=dashed, color="#5F6368", fontcolor="#5F6368"];

Cornea -> Tafluprost_Acid [label="Hydrolysis by\nCorneal Esterases", color="#5F6368", fontcolor="#5F6368"];

Tafluprost_Acid -> FP_Receptor [label="Binds to", color="#5F6368", fontcolor="#5F6368"];

FP_Receptor -> Signaling_Cascade [label="Activates", color="#5F6368", fontcolor="#5F6368"];

Signaling_Cascade -> MMPs [color="#5F6368", fontcolor="#5F6368"];

MMPs -> ECM_Remodeling [color="#5F6368", fontcolor="#5F6368"];

ECM_Remodeling -> Aqueous_Outflow [color="#5F6368", fontcolor="#5F6368"];

Aqueous_Outflow -> IOP_Reduction [color="#5F6368", fontcolor="#5F6368"];

}

Caption: General workflow for pharmacokinetic studies of this compound.

A typical pharmacokinetic study involves the topical administration of a single drop of this compound ophthalmic solution to the eye of the animal model.[6] Blood samples are collected at various time points post-administration, such as 5, 10, 15, 30, 45, and 60 minutes, to capture the absorption and elimination phases.[2] For ocular distribution studies, animals are euthanized at different time points, and ocular tissues (cornea, aqueous humor, iris-ciliary body, etc.) are collected.[7][6] The concentration of this compound acid in plasma and tissue homogenates is then determined using a validated bioanalytical method, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2][8]

Pharmacodynamic (IOP) Studies

Caption: General workflow for pharmacodynamic (IOP) studies of this compound.

For pharmacodynamic assessments, baseline IOP is measured in conscious or anesthetized animals using a tonometer (e.g., pneumatonometer, TonoVet).[9][10] Following baseline measurements, a single drop of this compound solution is administered to one eye, while the contralateral eye often receives a vehicle control.[11][12] IOP is then measured at multiple time points post-instillation (e.g., every 30 minutes for the first 2 hours, then every 2 hours for the next 10 hours, and at 24 and 36 hours) to determine the magnitude and duration of the IOP-lowering effect.[11][12]

Conclusion

Animal models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These studies have consistently demonstrated its rapid conversion to the active this compound acid, its effective targeting of the FP receptor to increase uveoscleral outflow, and its potent IOP-lowering effects across a range of species. The data summarized in this guide provide a solid foundation for further research and development in the field of glaucoma treatment.

References

- 1. This compound for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemignition.com [chemignition.com]

- 4. The IOP‐lowering effects and mechanism of action of this compound in prostanoid receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The IOP-lowering effects and mechanism of action of this compound in prostanoid receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and ocular tissue distribution of an antiglaucoma prostanoid, this compound, after ocular instillation to monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition and metabolism of a novel prostanoid antiglaucoma medication, this compound, following ocular administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benefits of this compound and Timolol Fixed-Dose Combination for the Treatment of Glaucoma Are Confirmed by Studies on Experimental Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. The evaluation of the effect of this compound on the intraocular pressure of healthy male guinea pigs under different light‐and‐darkness regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of topical administration of this compound and combination of this compound and timolol or this compound and betaxolol on Schirmer tear test, intraocular pressure, and pupil size in clinically healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of Tafluprost: A Prostaglandin F2α Analog for Glaucoma Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tafluprost is a potent, selective prostaglandin F2α (PGF2α) analog that has become a significant therapeutic agent in the management of open-angle glaucoma and ocular hypertension. Developed as a more potent successor to earlier prostaglandin analogs, its journey from concept to clinic involved innovative chemical synthesis, rigorous preclinical evaluation, and extensive clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.

Introduction: The Quest for a More Potent Prostaglandin Analog

The development of prostaglandin analogs in the late 20th century revolutionized the medical management of glaucoma. These compounds effectively lower intraocular pressure (IOP), the primary modifiable risk factor for glaucomatous optic neuropathy, by enhancing the uveoscleral outflow of aqueous humor. This compound (AFP-168) was developed by Santen Pharmaceutical Co., Ltd. and Asahi Glass Co., Ltd. with the goal of creating a new PGF2α analog with higher affinity for the prostaglandin F (FP) receptor and an efficacy profile comparable or superior to existing treatments like latanoprost.[1] A key structural modification is the substitution of the C-15 hydroxyl group with two fluorine atoms, which enhances its biological activity and stability.[2] Marketed in Japan and parts of Europe around 2008, it later received FDA approval in the United States in 2012 under the brand name Zioptan®.[1]

Chemical Synthesis

The synthesis of this compound has been approached through various sophisticated organic chemistry routes, primarily evolving from the foundational work of E.J. Corey on prostaglandins.

Corey-Based Synthesis Strategy

The initial syntheses of this compound were based on the classic Corey method, which utilizes a commercially available chiral building block known as the Corey lactone. A representative synthesis involves a sequence of key reactions:[2]

-

Lower Side Chain Installation: A Horner-Wadsworth-Emmons condensation is used to attach the phenoxy-containing lower side chain to the Corey aldehyde derivative.

-

Difluorination: The critical 15,15-difluoro group is introduced by treating the 15-oxo intermediate with a fluorinating agent such as morpholinosulfur trifluoride.

-

Lactone Reduction: The lactone moiety is reduced to a lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

-

Upper Side Chain Installation: The upper α-chain is added via a Wittig reaction, creating the characteristic cis-double bond.

-

Esterification: The final step involves the esterification of the free carboxylic acid with isopropyl iodide to form the this compound prodrug.

Convergent Synthesis via Julia-Lythgoe Olefination

More recent and industrially scalable approaches have employed a convergent synthesis strategy. This method utilizes a Julia-Lythgoe olefination to connect a structurally advanced prostaglandin phenylsulfone intermediate with an aldehyde ω-chain synthon.[2][3] This approach offers significant advantages, including the use of a common intermediate for the synthesis of several PGF2α analogs, thereby reducing manufacturing costs, and the use of comparatively cheaper reagents.[2]

Mechanism of Action

This compound is an isopropyl ester prodrug, designed for enhanced corneal penetration due to its lipophilicity.[2] In the cornea, it is rapidly hydrolyzed by esterases to its biologically active metabolite, this compound acid (AFP-172).[4]

FP Receptor Agonism

This compound acid is a highly potent and selective agonist of the prostanoid FP receptor, a G-protein coupled receptor (GPCR).[1] Its binding affinity for the FP receptor is significantly higher than that of earlier prostaglandin analogs.

Signaling Pathway and IOP Reduction

The binding of this compound acid to FP receptors, which are abundantly expressed in the ciliary muscle, initiates a downstream signaling cascade.[5]

-

G-Protein Activation: The FP receptor couples to the Gq/11 class of G-proteins.

-

Second Messenger Production: This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization & Kinase Activation: IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade, along with other pathways, leads to the activation of mitogen-activated protein (MAP) kinases.

-

Extracellular Matrix Remodeling: The signaling cascade upregulates the expression and secretion of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3.[6] These enzymes degrade and remodel components of the extracellular matrix (e.g., collagens) within the ciliary muscle.

-

Increased Uveoscleral Outflow: The remodeling of the extracellular matrix reduces the hydraulic resistance in the spaces between the ciliary muscle bundles, thereby increasing the uveoscleral outflow of aqueous humor and lowering IOP.[7]

References

- 1. Clinical appraisal of this compound in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ocular Surface Cytotoxicity and Safety Evaluation of this compound, a Recently Developed Anti-Glaucoma Prostaglandin Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Tafluprost's Affinity for the Prostanoid FP Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tafluprost's interaction with the prostanoid FP receptor, the primary mechanism through which it lowers intraocular pressure (IOP) in the treatment of glaucoma and ocular hypertension.[1][2][3] this compound, a prostaglandin F2α analogue, is administered as an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, this compound acid (AFP-172).[4][5] This active metabolite is a potent and selective agonist for the prostanoid FP receptor.[4][6]

High-Affinity Binding to the FP Receptor

This compound acid exhibits a particularly high binding affinity for the human prostanoid FP receptor.[4] This strong interaction is fundamental to its efficacy as an ocular hypotensive agent.[7] Comparative studies have demonstrated that this compound acid's affinity for the FP receptor is substantially greater than that of other prostaglandin analogues, such as the active acid of latanoprost.[3][4][7]

Quantitative Binding Affinity Data

The binding affinity of this compound acid and a comparator, latanoprost acid, for the prostanoid FP receptor is summarized in the table below. The inhibition constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural substrate; a lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound acid (AFP-172) | Prostanoid FP | 0.4 nM | [4][7] |

| Latanoprost acid (PhXA85) | Prostanoid FP | 4.7 nM | [7] |

Selectivity Profile of this compound

A critical aspect of a targeted drug is its selectivity for the intended receptor to minimize off-target effects. This compound is characterized by its high selectivity for the FP receptor with minimal affinity for other prostanoid receptors.[3][4] While it has some affinity for the EP3 receptor, its primary IOP-lowering effect is mediated through the FP receptor.[1][2]

Prostanoid Receptor Selectivity Data

The following table presents the binding affinity of this compound acid for a panel of prostanoid receptors.

| Receptor | Binding Affinity (IC50) |

| Prostanoid FP | High Affinity (Ki = 0.4 nM)[4][7] |

| Prostanoid EP1 | Low Affinity |

| Prostanoid EP2 | No significant affinity[8] |

| Prostanoid EP3 | 67 nM[1] |

| Prostanoid DP | Low Affinity |

| Prostanoid IP | Low Affinity |

| Prostanoid TP | Low Affinity |

Experimental Protocols

The determination of binding affinities and functional potencies of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound acid for the prostanoid FP receptor.

Materials:

-

Cell membranes expressing the human prostanoid FP receptor.

-

Radiolabeled ligand (e.g., [3H]-Prostaglandin F2α).

-

Unlabeled this compound acid.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Tissues or cells expressing the FP receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[9]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound acid.[10]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.[9]

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[9]

-

Data Analysis: The concentration of this compound acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[9]

Signaling Pathways of the Prostanoid FP Receptor

The prostanoid FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[11] Activation of the FP receptor by an agonist like this compound acid initiates a cascade of intracellular events.

FP Receptor Signaling Cascade

Upon agonist binding, the Gq protein activates phospholipase C (PLC).[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[12] The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses that ultimately lead to the therapeutic effect of increased uveoscleral outflow of aqueous humor.[5] There is also evidence for the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[11]

References

- 1. The IOP‐lowering effects and mechanism of action of this compound in prostanoid receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IOP-lowering effects and mechanism of action of this compound in prostanoid receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical appraisal of this compound in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound, a new potent prostanoid receptor agonist: a dose-response study on pharmacodynamics and tolerability in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characteristics of AFP-168 (this compound), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on Ocular Blood Flow | springermedizin.de [springermedizin.de]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tafluprost: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and pharmacological characteristics of Tafluprost, a potent prostaglandin F2α analogue utilized in the management of glaucoma and ocular hypertension.

Core Molecular and Physicochemical Data

This compound is a fluorinated synthetic analogue of prostaglandin F2α. Its chemical structure is specifically designed to enhance its affinity for the prostanoid FP receptor and improve its therapeutic profile. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C25H34F2O5 |

| Molecular Weight | 452.53 g/mol |

| CAS Number | 209860-87-7 |

| Appearance | Colorless to light yellow viscous liquid |

| Solubility | Practically insoluble in water, soluble in ethanol and methanol |

Mechanism of Action and Signaling Pathway

This compound is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, this compound acid.[1][2] this compound acid is a selective agonist for the prostanoid FP receptor, a G-protein coupled receptor.[1][3] It possesses a high affinity for the FP receptor, approximately 12 times greater than that of latanoprost acid.[3]

The primary mechanism of action of this compound is the reduction of intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2][4] This is achieved through the binding of this compound acid to FP receptors located in the ciliary muscle.[4] Activation of these receptors initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, reducing hydraulic resistance and facilitating aqueous humor drainage.[1]

Some evidence also suggests a potential secondary mechanism involving the EP3 receptor. The stimulation of the FP receptor may lead to the production of endogenous prostaglandins which then act on the EP3 receptor, contributing to the overall IOP-lowering effect.[2][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

A green and sensitive HPLC method with fluorescence detection has been developed for the quantitative determination of this compound in ophthalmic formulations and aqueous humor.[6][7]

-

Instrumentation: HPLC system with a fluorescence detector.

-

Column: HyperClone™ ODS (C18), 150 × 4.6 mm i.d., 5 μm particle size.[6][7]

-

Mobile Phase: A green eluent consisting of ethanol and 0.01 M phosphate buffer (60:40 v/v, pH 4.5).[6][7]

-

Detection: Fluorescence detection with excitation at 220 nm and emission at 292 nm.[6][7]

-

Internal Standard: Bimatoprost.[6]

-

Retention Time: this compound elutes at approximately 6.70 minutes under these conditions.[6][7]

-

Validation: The method has been validated according to ICH guidelines for linearity, accuracy, precision, robustness, and specificity.[7] The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.016 and 0.048 μg/mL, respectively.[7]

Another stability-indicating RP-HPLC method has been developed for the determination of related substances and degradation products.[8][9]

-

Column: C18 analytical column.[9]

-

Mobile Phase: Gradient elution with mobile phase A (water:methanol:orthophosphoric acid, 900:100:1, v/v) and mobile phase B (acetonitrile:water, 900:100, v/v).[9]

-

Flow Rate: 1.0 mL/min for related substances and 1.2 mL/min for assay.[9]

-

Column Temperature: 50°C.[9]

-

Detection: Photodiode array (PDA) detector at 210 nm.[9]

Synthesis of this compound

A novel, convergent synthesis of this compound has been developed, which can also be applied to the manufacturing of other prostaglandin analogues like latanoprost and travoprost.[10] A key step in this synthesis is the Julia–Lythgoe olefination of a structurally advanced prostaglandin phenylsulfone with an aldehyde ω-chain synthon.[10][11] Another synthetic approach involves an asymmetric Suzuki-Miyaura coupling as a key step.[12] A detailed synthetic scheme has been described involving multiple steps, including the use of reagents such as LDA, Na/Hg, PPTS, Deoxo-Fluor, and DBU for various transformations.[13]

Pharmacokinetics

Following ocular administration, this compound is rapidly absorbed through the cornea and hydrolyzed to this compound acid.[1][14] In human subjects, the peak plasma concentration of this compound acid is reached at a median time of 10 minutes.[14] The active metabolite is then systemically metabolized via fatty acid β-oxidation and phase II conjugation.[14] Due to its rapid elimination, plasma concentrations of this compound acid are typically below the limit of quantification within 30 minutes of ocular instillation.[14] Animal studies in rats have shown that radioactivity is rapidly absorbed into the eye and systemic circulation, with maximum levels in most eye tissues occurring within 15 minutes.[15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemignition.com [chemignition.com]

- 5. The IOP‐lowering effects and mechanism of action of this compound in prostanoid receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of this compound in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of this compound Drug Substance and Identification of Major Degradation Compounds by Using LC–MS [agris.fao.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. drugs.com [drugs.com]

- 15. Disposition and metabolism of a novel prostanoid antiglaucoma medication, this compound, following ocular administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrolysis of Tafluprost: A Technical Guide to Bioactivation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α (PGF2α) utilized in the management of open-angle glaucoma and ocular hypertension.[1][2] It is administered topically as an ophthalmic solution to effectively reduce intraocular pressure (IOP).[1][3] A key feature of this compound's pharmacology is its nature as a prodrug; specifically, it is an isopropyl ester that must undergo hydrolysis to its biologically active metabolite, this compound acid, to exert its therapeutic effect.[4][5] This bioconversion is a critical step in its mechanism of action and is the focus of this technical guide. Understanding the nuances of this hydrolysis is paramount for research and development in the field of ophthalmology and drug metabolism.

The Chemical Transformation: From Prodrug to Active Moiety

The activation of this compound is a one-step enzymatic reaction. The isopropyl ester group of the this compound molecule is cleaved, yielding the free carboxylic acid, known as this compound acid (or AFP-172).[6] This process is catalyzed by carboxylesterases (CES), which are ubiquitously present in ocular tissues, with a high concentration in the cornea.[4][6][7][8] The lipophilic nature of the ester prodrug facilitates its penetration through the cornea, where it is then efficiently converted to the more hydrophilic and active acid form.[1][4]

The chemical structures of this compound and its active metabolite, this compound acid, are presented below:

-

This compound: Isopropyl (5Z)-7-{(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hept-5-enoate[6]

-

This compound Acid: (5Z)-7-{(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hept-5-enoic acid

Pharmacokinetics of this compound Hydrolysis and Systemic Exposure

Following topical administration, this compound is rapidly absorbed through the cornea.[9][10] The hydrolysis to this compound acid occurs swiftly within the ocular tissues.[10] The onset of significant IOP reduction is typically observed within 2 to 4 hours, with the maximum effect reached at about 12 hours.[1][9] The IOP-lowering effect is sustained for at least 24 hours.[1]

Studies in rats have shown that after ocular administration, radioactivity from labeled this compound is rapidly absorbed into the eye and systemic circulation, with maximum levels in plasma and most eye tissues occurring within 15 minutes.[11] this compound acid is the primary radioactive component found in the cornea, aqueous humor, and iris/ciliary body for at least 8 hours post-dose.[11]

Systemic exposure to this compound acid is minimal and transient. In human studies, after topical ocular administration of a 0.0015% this compound solution, peak plasma concentrations (Cmax) of this compound acid are reached at a median time (Tmax) of 10 minutes.[10][12] These concentrations are very low and typically fall below the lower limit of quantification (10 pg/mL) within 30 minutes.[10][12]

Quantitative Data on this compound Hydrolysis and Activity

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of this compound and its active metabolite, this compound acid.

Table 1: Pharmacokinetic Parameters of this compound Acid in Humans Following Topical Ocular Administration of 0.0015% this compound Solution

| Parameter | Value | Reference |

| Tmax (plasma) | 10 minutes | [10][12] |

| Cmax (plasma, Day 1) | 26 pg/mL | [12] |

| Cmax (plasma, Day 8) | 27 pg/mL | [12] |

| AUC (plasma, Day 1) | 394 pgmin/mL | [12] |

| AUC (plasma, Day 8) | 432 pgmin/mL | [12] |

| Half-life (aqueous humor) | Approximately 30 minutes | [9] |

Table 2: Receptor Binding Affinity and Potency

| Compound | Parameter | Value | Reference |

| This compound Acid | Ki for human prostanoid FP receptor | 0.4 nM | [6] |

| This compound Acid | EC50 for human prostanoid FP receptor | 0.5 nM (217 pg/mL) | [12] |

Table 3: Clinical Efficacy of 0.0015% this compound in Lowering Intraocular Pressure (IOP)

| Study Population | Baseline IOP (mmHg) | IOP Reduction from Baseline (mmHg) | Timepoint | Reference |

| Patients with elevated IOP | Not specified | 9.7 ± 3.3 | Not specified | [6] |

| Healthy Volunteers | Not specified | 6.8 (for 0.005% solution) | 7 days | [6] |

Experimental Protocols

In Vitro Hydrolysis of this compound in Ocular Tissues

This protocol describes a general method for determining the rate of this compound hydrolysis in various ocular tissues.

Objective: To quantify the formation of this compound acid from this compound when incubated with ocular tissue homogenates.

Materials:

-

This compound and this compound acid analytical standards

-

Freshly dissected ocular tissues (e.g., cornea, iris-ciliary body) from a relevant animal model (e.g., rabbit, monkey) or human donor tissue.

-

Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Protein concentration determination kit (e.g., BCA or Bradford assay)

-

Incubator or water bath set to 37°C

-

Quenching solution (e.g., acetonitrile or methanol)

-

Centrifuge

-

Analytical instrumentation (LC-MS/MS or HPLC-FLD)

Procedure:

-

Tissue Homogenization:

-

Excise the desired ocular tissues and place them in ice-cold homogenization buffer.

-

Homogenize the tissues using a suitable homogenizer (e.g., Potter-Elvehjem) on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.

-

Collect the supernatant and determine the total protein concentration.

-

-

Incubation:

-

Dilute the tissue homogenate supernatant with homogenization buffer to a final protein concentration of approximately 1 mg/mL.

-

Pre-warm the homogenate to 37°C.

-

Initiate the reaction by adding a known concentration of this compound (e.g., 10 µM) to the homogenate.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Sample Collection and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of acetonitrile).

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 x g for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for analysis.

-

-

Quantification:

-

Analyze the samples using a validated LC-MS/MS or HPLC-FLD method to determine the concentration of this compound acid formed at each time point.

-

Calculate the rate of hydrolysis, typically expressed as pmol of this compound acid formed per minute per mg of protein.

-

Analytical Method for the Quantification of this compound and this compound Acid by LC-MS/MS

Objective: To provide a sensitive and selective method for the simultaneous quantification of this compound and this compound acid in biological matrices.

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of the biological sample (e.g., plasma, aqueous humor, or in vitro reaction mixture), add an internal standard (e.g., a deuterated analog of this compound acid).[13]

-

Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[14]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate this compound and this compound acid from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for this compound acid.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[13]

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, this compound acid, and the internal standard should be optimized for maximum sensitivity and selectivity.

Visualizations

Caption: Enzymatic conversion of this compound to its active form, this compound acid.

Caption: Signaling pathway from this compound administration to IOP reduction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent this compound [mdpi.com]

- 6. This compound for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemignition.com [chemignition.com]

- 10. drugs.com [drugs.com]

- 11. Disposition and metabolism of a novel prostanoid antiglaucoma medication, this compound, following ocular administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

Tafluprost's Role in Regulating Aqueous Humor Dynamics: A Technical Guide

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α, indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] As a member of the prostaglandin analog class of medications, this compound primarily exerts its therapeutic effect by modifying the dynamics of aqueous humor outflow.[3][4] Aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye, is crucial for maintaining the shape of the globe and providing nutrients to the avascular tissues of the eye. Its pressure, the IOP, is determined by the balance between its production by the ciliary body and its drainage through two primary pathways: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow).[5] this compound is a potent selective agonist for the prostaglandin F (FP) receptor and primarily enhances the uveoscleral outflow of aqueous humor to lower IOP.[4][6][7]

Pharmacokinetics and Metabolism

This compound is administered as a lipophilic isopropyl ester prodrug, which facilitates its penetration through the cornea.[1][6] In the cornea, esterases hydrolyze this compound into its biologically active carboxylic acid form, this compound acid (AFP-172).[3][6] This active metabolite is a highly potent and selective agonist for the prostanoid FP receptor, with a binding affinity (Ki) of approximately 0.4 nM.[6] The peak plasma concentration of this compound acid is reached within 10 minutes of topical administration, and it is rapidly eliminated from the plasma.[6]

Mechanism of Action

The primary mechanism by which this compound lowers intraocular pressure is by increasing the uveoscleral outflow of aqueous humor.[1][3][6] This is achieved through a cascade of events initiated by the binding of this compound acid to FP receptors located on ciliary muscle cells.[7][8]

1. FP Receptor Activation and Signaling Cascade:

Upon binding to the FP receptor, a G-protein coupled receptor, this compound acid triggers a downstream signaling cascade.[9] This activation is thought to involve protein kinase C.[9] This signaling pathway ultimately leads to the upregulation of the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-3, and MMP-9.[10][11]

2. Extracellular Matrix Remodeling:

MMPs are a family of enzymes responsible for the degradation and remodeling of extracellular matrix (ECM) components, such as collagen and proteoglycans.[10][11] The increased MMP activity in the ciliary muscle and surrounding tissues leads to a reduction in the hydraulic resistance of the uveoscleral outflow pathway.[9][10] This remodeling of the ECM creates wider spaces between the ciliary muscle bundles, facilitating the passage of aqueous humor.[5]

3. Secondary Mechanisms:

While the primary effect of this compound is on the uveoscleral outflow, some evidence suggests a potential secondary mechanism involving the trabecular meshwork.[4][12] Prostaglandin analogs may also induce the release of endogenous prostaglandins, which could act on other prostanoid receptors, such as the EP3 receptor, to further influence aqueous humor dynamics.[12][13] Additionally, some studies have reported that this compound may have a minor effect on increasing trabecular outflow facility.[9][12]

Quantitative Data on Intraocular Pressure Reduction

Clinical studies have consistently demonstrated the efficacy of this compound in lowering IOP. The following tables summarize key quantitative data from various clinical trials.

Table 1: IOP Reduction with this compound Monotherapy

| Study/Reference | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) | Duration |

| Phase III Japan Study[14] | OAG or OHT | ~24 | 6.6 ± 2.5 | 27.6 ± 9.6 | 4 weeks |

| European Phase III Study[15] | OAG or OHT | Not specified | 4.9 to 5.7 | Not specified | 52 weeks |

| Real-world study[16] | OAG or OHT | Not specified | Not specified | 20.6 (1 month), 25.5 (3 months) | 3 months |

| Phase III Study (PF-tafluprost)[17] | OAG or OHT | 24.9 | 6.9 | 28 | 12 weeks |

OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension; PF: Preservative-Free

Table 2: Comparative IOP Reduction of this compound and Latanoprost

| Study/Reference | Drug and Concentration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) | Notes |

| Phase III Japan Study[9][14] | This compound 0.0015% | 6.6 ± 2.5 | 27.6 ± 9.6 | Non-inferior to latanoprost. |

| Latanoprost 0.005% | 6.2 ± 2.5 | 25.9 ± 9.7 | ||

| Phase II Study[15] | This compound 0.0015% | 9.7 ± 3.3 | Not specified | |

| Latanoprost 0.005% | 8.8 ± 4.3 | Not specified |

Experimental Protocols

The investigation of this compound's effects on aqueous humor dynamics relies on a variety of experimental models and techniques.

1. Measurement of Aqueous Humor Outflow Facility (Ex Vivo Perfusion)

This protocol is adapted from established methods for measuring outflow facility in enucleated eyes.[18][19][20]

-

Objective: To quantify the effect of this compound on the total outflow facility of aqueous humor.

-

Materials:

-

Enucleated animal eyes (e.g., mouse, rabbit, or human donor eyes).

-

Perfusion medium (e.g., Dulbecco's Phosphate Buffered Saline with glucose).[18]

-

Constant pressure perfusion system with a pressure reservoir, flow sensor, and pressure transducer.[18][19]

-

Data acquisition system.

-

This compound acid at desired concentrations.

-

-

Methodology:

-

System Calibration: Calibrate the pressure sensor and flow sensor.[18][19]

-

Eye Cannulation: Cannulate the anterior chamber of the enucleated eye with a microneedle.

-

Acclimatization: Perfuse the eye with the control medium at a constant pressure (e.g., 9 mmHg) for 30-45 minutes to allow the outflow rate to stabilize.[18]

-

Baseline Measurement: Record the baseline flow rate at a series of different pressures (e.g., 4.5 to 21 mmHg) to establish a pressure-flow relationship.[18]

-

Drug Perfusion: Switch the perfusion medium to one containing this compound acid and repeat the pressure-step protocol.

-

Data Analysis: Calculate the outflow facility (C) as the slope of the pressure-flow relationship (C = Flow/Pressure). Compare the outflow facility before and after this compound administration.

-

2. In Vitro Studies on Human Ciliary Muscle (HCM) and Trabecular Meshwork (HTM) Cells

This protocol outlines a general method for assessing the molecular effects of this compound on ocular cells in culture.[21]

-

Objective: To determine the effect of this compound on the gene expression of MMPs in HCM and HTM cells.

-

Materials:

-

Primary cultures of HCM and HTM cells from human donor eyes.[21]

-

Cell culture medium and supplements.

-

This compound acid.

-

Reagents for RNA extraction, reverse transcription, and quantitative real-time PCR (qPCR).

-

-

Methodology:

-

Cell Culture: Culture HCM and HTM cells to near confluence in appropriate multi-well plates.

-

Treatment: Treat the cells with this compound acid at various concentrations for a specified period (e.g., 24-48 hours). Include a vehicle control group.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform qPCR using specific primers for MMP-1, MMP-3, MMP-9, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression of the target MMPs in this compound-treated cells compared to control cells using the ΔΔCt method.

-

Logical Relationship of this compound's Action

The overall effect of this compound can be summarized in a logical flow from administration to the desired clinical outcome.

This compound effectively lowers intraocular pressure by primarily enhancing the uveoscleral outflow of aqueous humor. Its mechanism of action is well-characterized, involving the activation of FP receptors, upregulation of matrix metalloproteinases, and subsequent remodeling of the extracellular matrix in the ciliary muscle. This detailed understanding of its role in aqueous humor dynamics, supported by quantitative clinical data and established experimental protocols, provides a solid foundation for its clinical use and for future research in glaucoma therapy.

References

- 1. Articles [globalrx.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. chemignition.com [chemignition.com]

- 9. This compound once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bimatoprost, latanoprost, and this compound induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Association of Matrix Metalloproteinases Polymorphisms with Glaucoma Risk, Glaucoma Phenotype, and Response to Treatment with Selective Laser Trabeculoplasty or Latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The IOP‐lowering effects and mechanism of action of this compound in prostanoid receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Safety and tolerability of this compound in treatment of elevated intraocular pressure in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of preserved this compound 0.0015% in lowering intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Measurement of Outflow Facility Using iPerfusion | PLOS One [journals.plos.org]

- 19. Measurement of Outflow Facility Using iPerfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with Tafluprost

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of tafluprost, a prostaglandin F2α analogue, for in vitro cell culture experiments. Detailed protocols for dissolving this compound, preparing working solutions, and conducting key cellular assays are outlined to ensure reproducible and accurate results.

Introduction to this compound

This compound is a lipophilic isopropyl ester prodrug that readily penetrates the cornea. In vivo, it is hydrolyzed by corneal esterases to its biologically active metabolite, this compound acid.[1][2] this compound acid is a potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2][3] Activation of the FP receptor initiates a signaling cascade that is primarily known for its role in reducing intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[3][4] In the context of in vitro research, this compound and its active form are valuable tools for investigating cellular processes mediated by the FP receptor in a variety of cell types.

Dissolving this compound for In Vitro Use

This compound is sparingly soluble in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[5] For in vitro cell culture applications, preparing a concentrated stock solution in a cell-culture compatible solvent is essential.

Protocol for Preparing this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Sterile, 0.22 µm syringe filter (optional, if sterilization is required)

Procedure:

-

Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight of this compound (452.53 g/mol )

-

Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

-

Sterilization (Optional): If the DMSO used is not from a sterile-filtered source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: Always handle this compound and DMSO in a fume hood using appropriate personal protective equipment.

Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted to the final working concentration in cell culture medium. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.1-0.5%.

Protocol for Preparing this compound Working Solution

Materials:

-

This compound stock solution (from the protocol above)

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration accurately and to minimize the risk of precipitation.

-

Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute a 10 mM stock solution 1:100 in medium to create a 100 µM intermediate solution.

-